molecular formula C15H12Cl2N2O2 B5513143 N-(3,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE

N-(3,5-DICHLOROPHENYL)-4-ACETAMIDOBENZAMIDE

Cat. No.: B5513143
M. Wt: 323.2 g/mol
InChI Key: FFRXPWTVZBETIG-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-4-acetamidobenzamide is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of dichlorophenyl and acetamidobenzamide groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-acetamido-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-10(3-5-13)15(21)19-14-7-11(16)6-12(17)8-14/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRXPWTVZBETIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-acetamidobenzamide typically involves the reaction of 3,5-dichloroaniline with 4-acetamidobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-4-acetamidobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-Dichlorophenyl)-4-acetamidobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-4-acetamidobenzamide involves its interaction with specific molecular targets. In the context of mycobacterial infections, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting efflux pumps, leading to increased intracellular drug concentrations and enhanced antibacterial activity . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Dichlorophenyl)-4-acetamidobenzamide stands out due to its dual functionality, combining the properties of dichlorophenyl and acetamidobenzamide groups. This unique combination enhances its versatility and effectiveness in various applications, particularly in medicinal chemistry and agrochemicals .

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